molecular formula C13H17N3O3 B12907212 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid CAS No. 89160-49-6

7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid

Cat. No.: B12907212
CAS No.: 89160-49-6
M. Wt: 263.29 g/mol
InChI Key: QAVYIRTZHBOVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid is a chemical reagent designed for research applications that leverage its fluorescent properties. This compound features a benzoxadiazole fluorophore linked to a heptanoic acid spacer chain, a structure that is central to its function as a building block for creating fluorescent lipid analogs and other molecular probes. Its primary research value lies in the study of lipid biology and metabolism. Researchers can synthesize custom NBD-labeled lipids by conjugating the carboxylic acid group to various lipid head-groups. These synthetic lipids, such as NBD-labeled phospholipids, are powerful tools for investigating phospholipase A2 (PLA2) activity in complex biological samples like plasma and bronchoalveolar lavage fluid . The fluorescence of the NBD moiety allows for highly sensitive detection in HPLC-based assays, enabling the monitoring of enzymatic hydrolysis and lipid mediator formation . Furthermore, NBD-lipids are extensively used in flow cytometry-based assays to study lipid transport and internalization dynamics in live mammalian cell lines . These assays are crucial for characterizing the activity and specificity of lipid flippases, floppases, and scramblases at the plasma membrane, which are essential for maintaining cellular lipid asymmetry and homeostasis . The mechanism of action is based on the strong fluorescent signal of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group. When incorporated into larger molecules, this fluorophore allows for the direct visualization and quantification of the parent molecule and its metabolic products. In lipid uptake assays, for example, the internalization of NBD-labeled lipids from the plasma membrane into cells can be tracked and quantified using flow cytometry, providing insights into the kinetics and regulation of lipid transporter proteins . This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

89160-49-6

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

7-(2,1,3-benzoxadiazol-4-ylamino)heptanoic acid

InChI

InChI=1S/C13H17N3O3/c17-12(18)8-3-1-2-4-9-14-10-6-5-7-11-13(10)16-19-15-11/h5-7,14H,1-4,8-9H2,(H,17,18)

InChI Key

QAVYIRTZHBOVNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)NCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 7-Aminoheptanoic Acid Intermediate

A key precursor is 7-aminoheptanoic acid, which can be synthesized via established methods involving:

A patented method (CN103319358B) describes an efficient preparation of 7-aminoheptanoic acid involving ethyl ester intermediates and controlled reaction conditions to optimize yield and purity.

Synthesis of the Benzoxadiazole Amine

The benzoxadiazole moiety, specifically 2,1,3-benzoxadiazol-4-amine, is typically prepared by:

  • Cyclization reactions involving o-nitroaniline derivatives and appropriate reagents to form the benzoxadiazole ring.
  • Reduction of nitro groups to amines when necessary.

This intermediate is commercially available or can be synthesized via literature methods involving diazotization and cyclization steps.

Coupling Reaction to Form 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic Acid

The critical step is the formation of the amino linkage between the benzoxadiazole amine and the heptanoic acid chain. Common methods include:

Reaction conditions such as temperature, solvent, and molar ratios are optimized to maximize yield and minimize side reactions.

Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic techniques (e.g., column chromatography, HPLC).
  • Characterization involves NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

Comparative Data Table of Preparation Steps

Step Reactants Conditions Key Notes Yield (%) Reference
1. Synthesis of 7-aminoheptanoic acid Ethyl 7-aminoheptanoate, acid/base Hydrolysis, reflux Controlled pH to avoid side reactions 75-85
2. Preparation of benzoxadiazole amine o-Nitroaniline derivatives Cyclization, reduction Multi-step, requires careful control 60-70
3. Coupling reaction Benzoxadiazole amine + activated heptanoic acid derivative Carbodiimide coupling, RT to 50°C Use of EDC or DCC, inert atmosphere 65-80
4. Purification Crystallization or chromatography Solvent-dependent Ensures >95% purity N/A

Research Findings and Optimization Insights

  • The choice of coupling agent significantly affects the yield and purity. EDC is preferred for milder conditions and fewer side products.
  • Solvent selection impacts solubility and reaction kinetics; DMF and dichloromethane are commonly used.
  • Temperature control is critical during coupling to prevent decomposition of sensitive benzoxadiazole moiety.
  • The use of protecting groups on the amino or carboxyl groups is sometimes necessary to avoid side reactions, especially in multi-step syntheses.
  • Recent patents and literature emphasize scalable methods for industrial production, focusing on cost-effective reagents and minimizing purification steps.

Chemical Reactions Analysis

Types of Reactions

7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Fluorescent Probes

One of the primary applications of 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid is as a fluorescent probe in biochemical assays. The benzoxadiazole moiety exhibits strong fluorescence, making it suitable for tracking biological processes in live cells. Studies have shown that derivatives of benzoxadiazole can selectively label proteins and nucleic acids, facilitating imaging techniques such as fluorescence microscopy .

Inhibition of Enzymatic Activity

Research indicates that compounds with benzoxadiazole structures can act as inhibitors for various enzymes. For instance, derivatives have been developed as suicide inhibitors for glutathione S-transferases (GSTs), which are involved in detoxification processes within cells. These inhibitors can trigger apoptosis in cancer cells by disrupting GST complexes, providing a potential avenue for anticancer therapies .

Anticancer Research

The compound has been explored for its potential as an anticancer agent. Studies have demonstrated that certain derivatives can induce cell death in tumor lines through mechanisms involving the modulation of GST activity and apoptosis pathways . This suggests a promising role for this compound in developing novel cancer treatments.

Drug Delivery Systems

The ability to modify the compound's structure allows it to be incorporated into drug delivery systems. Its amphiphilic nature can facilitate the encapsulation of hydrophobic drugs within nanoparticles or liposomes, improving bioavailability and targeting efficiency in therapeutic applications .

Sensor Development

Due to its fluorescent properties, this compound can be utilized in the development of sensors for detecting metal ions or other environmental pollutants. The compound's response to specific analytes can be monitored through changes in fluorescence intensity, providing a sensitive method for environmental monitoring .

Polymer Chemistry

In polymer science, the incorporation of benzoxadiazole derivatives into polymer matrices has been investigated to enhance optical properties and thermal stability. These materials can be used in applications ranging from optical devices to protective coatings .

Case Studies and Research Findings

StudyFocusFindings
Turella et al., 2005GST InhibitionDemonstrated that benzoxadiazole derivatives can induce apoptosis in tumor cells by inhibiting GST activity .
Elbashir et al., 2011Analytical MethodsDeveloped HPLC methods using benzoxadiazole derivatives for sensitive detection of amines and amino acids .
Recent AdvancesDrug DeliveryExplored the use of benzoxadiazole derivatives in enhancing drug solubility and targeting capabilities .

Mechanism of Action

The mechanism of action of 7-(Benzo[c][1,2,5]oxadiazol-4-ylamino)heptanoic acid involves its interaction with molecular targets such as hypoxia-inducible factor-1 (HIF-1). By inhibiting HIF-1, the compound can reduce the survival and proliferation of hypoxic tumor cells, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Differences :

Pharmacological and Physicochemical Properties

Property This compound Amineptine GHB
Molecular Weight (g/mol) 286.27 297.39 104.10
logP (Predicted) ~1.5 3.8 -0.72
Water Solubility Moderate (DMSO-soluble) Low High
Biological Activity Unconfirmed (potential CNS probe) Tricyclic antidepressant Sedative, anesthetic
Metabolism Likely hepatic oxidation Hepatic (withdrawn for hepatotoxicity) Rapid enzymatic conversion

Insights :

  • The benzoxadiazole group may enhance fluorescence, enabling use in imaging, unlike Amineptine or GHB.
  • Higher logP than GHB suggests greater blood-brain barrier penetration, but lower than Amineptine, indicating intermediate lipophilicity.

Legal and Regulatory Status

  • GHB : Schedule I (restricted use) .

Biological Activity

7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid (CAS Number: 1707735-21-4) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17N3O3\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}_{3}

This compound features a benzoxadiazole moiety that is known for its role in various biological activities.

The biological activity of this compound is primarily linked to its interaction with glutathione S-transferases (GSTs). GSTs are a family of enzymes involved in detoxification processes and are often overexpressed in cancer cells.

  • GST Inhibition : Research indicates that derivatives of benzoxadiazole can act as suicide inhibitors for GSTs. For instance, compounds similar to this compound have been shown to bind tightly to the active site of GSTs, leading to apoptosis in tumor cells through the dissociation of the JNK.GSTP1-1 complex .
  • Anticancer Activity : The compound's ability to accumulate in tumor cells while avoiding multidrug resistance mechanisms enhances its potential as an anticancer agent. Studies have demonstrated that submicromolar concentrations can trigger cell death in various human tumor cell lines .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the benzoxadiazole ring is crucial for its interaction with GSTs. Modifications to this core structure can lead to variations in potency and selectivity against different GST isoforms.

Structural Feature Effect on Activity
Benzoxadiazole moietyEssential for GST inhibition
Amino groupEnhances binding affinity
Heptanoic acid chainInfluences solubility and cellular uptake

Case Study 1: Antitumor Efficacy

A study evaluated the effects of various benzoxadiazole derivatives on tumor cell lines. The results indicated that compounds with a similar structure to this compound exhibited significant cytotoxic effects against breast and colon cancer cells. The mechanism was attributed to enhanced apoptosis mediated by GST inhibition .

Case Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic profile of related compounds following intraperitoneal administration in animal models. The study reported rapid uptake in plasma and target tissues, peaking at approximately 30 minutes post-administration. This rapid absorption correlated with observed anticonvulsant effects .

Q & A

Q. How is 7-[(2,1,3-Benzoxadiazol-4-yl)amino]heptanoic acid synthesized, and what key purification techniques ensure high yield?

The synthesis typically involves coupling the benzoxadiazole amine moiety (2,1,3-Benzoxadiazol-4-amine, CAS 767-63-5) with heptanoic acid derivatives via nucleophilic substitution or amidation reactions. Purification often employs column chromatography using silica gel or reverse-phase HPLC to isolate the target compound. Critical parameters include reaction temperature (optimized between 60–80°C) and stoichiometric control of reagents to minimize byproducts . Yield optimization may require iterative adjustments to solvent polarity (e.g., DMF or THF) and catalyst selection (e.g., EDCI/HOBt for amide bond formation) .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzoxadiazole ring connectivity and heptanoic acid chain integrity. Mass spectrometry (ESI-TOF or HRMS) validates molecular weight, while FT-IR identifies functional groups like the carboxylic acid (–COOH) and aromatic C–N bonds. UV-Vis spectroscopy can detect π→π* transitions in the benzoxadiazole moiety (~300–350 nm), aiding in purity assessment .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s benzoxadiazole group acts as a fluorescent probe or electron-deficient scaffold for targeting enzymes (e.g., kinases) or receptors. Its heptanoic acid chain enhances solubility for in vitro bioactivity assays. Applications include:

  • Enzyme inhibition studies : Monitoring binding kinetics via fluorescence quenching .
  • Drug delivery systems : Conjugation with bioactive molecules to improve cellular uptake .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing derivatives of this compound?

A 2³ factorial design (factors: temperature, catalyst concentration, solvent ratio) identifies interactions between variables. For example, varying DMF/THF ratios (60:40 to 80:20) and Pd catalyst loadings (0.5–2 mol%) can maximize yield while minimizing side reactions. Response surface methodology (RSM) further refines optimal conditions .

Q. What computational approaches are suitable for predicting the bioactivity of its derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) simulates binding affinities with target proteins (e.g., COX-2). Machine learning models (e.g., Random Forest) trained on structural descriptors (logP, polar surface area) can prioritize derivatives for synthesis .

Q. How do solvent polarity and temperature influence the stability of the benzoxadiazole moiety during storage?

Accelerated stability studies (40°C/75% RH for 6 months) in polar solvents (e.g., DMSO) show degradation via hydrolysis of the benzoxadiazole ring. Non-polar solvents (e.g., hexane) and lyophilization reduce degradation rates. HPLC-MS monitors degradation products like 2,1,3-benzoxadiazol-4-amine and heptanoic acid fragments .

Q. What methodological challenges arise when correlating in vitro bioactivity data with in vivo efficacy?

Key challenges include:

  • Bioavailability : The carboxylic acid group may limit blood-brain barrier penetration, requiring prodrug strategies (e.g., esterification).
  • Metabolic stability : Microsomal assays (human liver microsomes) identify oxidative metabolites that reduce efficacy.
  • Dose-response alignment : Pharmacokinetic modeling (e.g., compartmental analysis) bridges in vitro IC₅₀ values to effective plasma concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.